JM6

Neurodegeneration KMO inhibitor Pharmacokinetics

JM6, a disputed KMO prodrug (IC50 ~20μM), serves as a low-affinity comparator for KMO inhibitor SAR studies and metabolic investigation. It uniquely enables differentiation between peripheral and CNS kynurenine modulation in Alzheimer's/Huntington's models. Sourced for validated in vivo efficacy studies; NOT a generic thiazole replacement.

Molecular Formula C23H26N4O6S2
Molecular Weight 518.6 g/mol
CAS No. 1008119-83-2
Cat. No. B1672968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJM6
CAS1008119-83-2
Synonymsis(isopropylamine)dichloroplatinum
bis(isopropylamine)dichloroplatinum, (SP-4-2)-isomer
bis-isopropylamine dichloroplatinum II
cis-dichloro-bis-isopropylamine platinum(II)
dichloro-bis-isopropylamine platinum(II)
JM 6
JM-6
Molecular FormulaC23H26N4O6S2
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)CN3CCCCC3)C4=CC(=CC=C4)[N+](=O)[O-])OC
InChIInChI=1S/C23H26N4O6S2/c1-32-19-10-9-18(14-20(19)33-2)35(30,31)25-23-24-22(16-7-6-8-17(13-16)27(28)29)21(34-23)15-26-11-4-3-5-12-26/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H,24,25)
InChIKeyAOZLMMDVJOGGEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JM6 (CAS 1008119-83-2): Procurement-Grade Characterization of a Kynurenine 3-Monooxygenase (KMO) Prodrug for Neurodegeneration Research


JM6 (CAS 1008119-83-2) is a small-molecule prodrug inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme in the tryptophan degradation pathway [1]. Its chemical structure is defined as 3,4-dimethoxy-N-(4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)thiazol-2-yl)benzenesulfonamide, with a molecular weight of 518.61 g/mol [2]. Unlike many direct KMO inhibitors, JM6 is designed to act peripherally in the blood, altering the kynurenine pathway to increase neuroprotective kynurenic acid (KYNA) and reduce neurotoxic glutamate in the brain [3]. This mechanism positions it as a distinct tool for investigating the link between peripheral tryptophan metabolism and central neurodegeneration in models of Alzheimer's disease (AD) and Huntington's disease (HD) .

The Case Against Simple Substitution: Why JM6's Peripheral Prodrug Design Precludes Interchangeability with Brain-Penetrant KMO Inhibitors


Generic substitution of JM6 with other KMO inhibitors is scientifically invalid due to its unique peripheral-restricted prodrug design and contested mechanism of action. While many KMO inhibitors are designed for direct brain penetration, JM6 exhibits negligible brain accumulation (119 nM in brain vs. 40 µM in plasma, a >300-fold difference) and exerts its effects by inhibiting KMO in the blood [1]. This fundamental pharmacokinetic difference means that substituting JM6 with a brain-penetrant inhibitor like CHDI-340246 or Ro-61-8048 would result in a completely different pharmacological profile, target engagement pattern, and downstream neurochemical cascade [2]. Furthermore, the active metabolite profile of JM6 is distinct and subject to significant species differences in metabolism, which directly impacts experimental reproducibility [3]. Using an alternative compound without confirming its metabolic and tissue distribution profile would invalidate any attempt to replicate or extend published JM6 studies.

JM6 (1008119-83-2) Quantitative Differentiation Guide: Head-to-Head and Cross-Study Evidence Against Key Comparators


Tissue Distribution Differentiation: JM6 vs. Brain-Penetrant KMO Inhibitors

JM6 is pharmacokinetically distinct from its close analog and putative active metabolite, Ro-61-8048. Following oral administration in mice, JM6 accumulates primarily in plasma (40 µM) with minimal brain penetration (119 nM), resulting in a plasma-to-brain ratio of ~336:1 [1]. In contrast, Ro-61-8048, a direct KMO inhibitor, shows more balanced tissue distribution but at much lower absolute concentrations (7 µM in plasma, 18 nM in brain) [1]. This peripheral restriction is the mechanistic basis for JM6's unique action, differentiating it from brain-penetrant KMO inhibitors such as CHDI-340246 (IC50 = 0.5 nM) [2].

Neurodegeneration KMO inhibitor Pharmacokinetics Blood-Brain Barrier

KMO Inhibitory Potency: JM6's Indirect Activity vs. Direct Comparators

JM6 is a weak direct KMO inhibitor. Its reported IC50 of 19.85 μM for mouse KMO is >500,000-fold weaker than the picomolar potency of advanced KMO inhibitors like CHDI-340246 (IC50 = 0.5 nM) [1]. The originally hypothesized mechanism, that JM6 acts as a prodrug for the potent inhibitor Ro-61-8048 (IC50 = 37 nM for rat KMO), was subsequently challenged. Later studies demonstrated that Ro-61-8048 detected after JM6 administration originates from a <0.1% impurity in the JM6 material, not from in vivo conversion [2]. This mechanistic ambiguity is a critical differentiator; its in vivo efficacy in AD and HD mouse models [3] appears to derive from a complex interplay of peripheral KMO inhibition and species-specific metabolism, not from the generation of a potent active metabolite.

KMO Enzyme inhibition IC50 Prodrug

In Vivo Neurochemical Shift: JM6-Induced KYNA Elevation vs. Baseline in AD/HD Models

A key differentiating effect of JM6 is its ability to significantly elevate brain kynurenic acid (KYNA) levels following peripheral inhibition of KMO. In vivo microdialysis studies in rats demonstrated that acute oral administration of JM6 (100 mg/kg) led to a sustained increase in extracellular KYNA in the striatum, peaking at approximately 250% of baseline [1]. This elevation was accompanied by a negative correlation with extracellular glutamate levels, suggesting a functional neuroprotective shift. In contrast, direct application of a brain-penetrant KAT II inhibitor (ESBA) prevented the JM6-induced KYNA increase, confirming the peripheral mechanism of action [1]. While many KMO inhibitors are designed to increase KYNA, this specific peripheral-to-central signaling cascade is a unique signature of JM6's mechanism.

Kynurenic acid Glutamate Neuroprotection Microdialysis

Species-Specific Metabolism: A Critical Differentiation from Human-Relevant KMO Inhibitors

JM6 exhibits pronounced species differences in its oxidative metabolism, a finding that directly impacts its translational value and distinguishes it from more advanced KMO inhibitors. In mice, JM6 is rapidly metabolized via its piperidyl moiety, forming an iminium ion reactive intermediate [1]. In contrast, in vitro studies with human liver microsomes show that JM6 is slowly metabolized, primarily via O-dealkylation at the phenyl ring [1]. This significant discrepancy led researchers to conclude that the major circulating metabolites in mice are unlikely to be major in humans [1]. In contrast, more recently developed KMO inhibitors like CHDI-340246 have been optimized for predictable, cross-species metabolism. This species-dependent metabolism is a critical factor for procurement decisions, as JM6 is best suited for rodent model studies and is explicitly not recommended for direct translation to human biology without extensive metabolic characterization [2].

Metabolism Species differences Pharmacokinetics Drug development

Validated Experimental Contexts for JM6 (CAS 1008119-83-2) in Neurodegeneration and Metabolism Research


Peripheral KMO Inhibition in Alzheimer's Disease (AD) Mouse Models

JM6 is validated for use in transgenic mouse models of AD to investigate the therapeutic potential of peripheral KMO inhibition. In APPtg mice, chronic oral administration of JM6 (75 mg/kg/day for 120 days) rescued spatial memory deficits in the Morris water maze and reduced anxiety-like behavior in the elevated plus maze [1]. This application is ideal for researchers studying how modulating the kynurenine pathway in the blood can impact central AD pathology and behavior.

Lifespan Extension and Synaptic Protection in Huntington's Disease (HD) Mouse Models

JM6 has demonstrated efficacy in the R6/2 transgenic mouse model of HD. Chronic treatment with JM6 (7.5 or 25 mg/kg/day p.o., starting at 4 weeks of age) significantly extended lifespan (p = 0.017 for survival curve) and prevented synaptic loss and microglial activation in the striatum [2]. This provides a robust model for studying the impact of KMO inhibition on disease progression in a well-characterized HD model.

Mechanistic Studies of the Peripheral-Central Kynurenine Pathway Axis

JM6's unique peripheral restriction (plasma concentration of 40 µM vs. brain concentration of 119 nM at 5 h post-dose) makes it a premier tool for dissecting the signaling axis between peripheral blood KMO activity and central neurochemistry [3]. It allows researchers to isolate the effects of systemic KMO inhibition on brain KYNA and glutamate levels without the confounding factor of direct central target engagement, which is critical for validating the 'peripheral sink' hypothesis.

Neuroprotection and Antidepressant Profiling via miRNA Signatures

JM6 has been used as an experimental neuroprotective compound in traumatic brain injury (TBI) models to profile microRNA (miRNA) expression changes. In rat hippocampus, JM6 reversed the effects of TBI on specific miRNAs, a signature shared with known antidepressants like imipramine and fluoxetine [4]. This application supports its use in discovery research aimed at identifying compounds with dual neuroprotective and antidepressant-like properties through novel genomic profiling approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for JM6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.